molecular formula C17H16BrNO3 B12636844 phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate CAS No. 920799-15-1

phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B12636844
CAS No.: 920799-15-1
M. Wt: 362.2 g/mol
InChI Key: BRFOXNLONUBVKF-MRXNPFEDSA-N
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Description

Phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a phenyl group, a bromophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylamine with (2S)-2-chloromethylmorpholine-4-carboxylate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl group may play a crucial role in the binding affinity and specificity of the compound. The morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives, such as:

  • Phenyl (2S)-2-(4-chlorophenyl)morpholine-4-carboxylate
  • Phenyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate
  • Phenyl (2S)-2-(4-methylphenyl)morpholine-4-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties.

Properties

CAS No.

920799-15-1

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

phenyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H16BrNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m1/s1

InChI Key

BRFOXNLONUBVKF-MRXNPFEDSA-N

Isomeric SMILES

C1CO[C@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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